molecular formula C7H12ClN3O2 B2569052 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride CAS No. 1193389-25-1

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride

Cat. No.: B2569052
CAS No.: 1193389-25-1
M. Wt: 205.64
InChI Key: OJLYKEOOXYKLIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves the construction of the triazole ring under specific conditions. One reported method includes a metal-free process that efficiently constructs the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial production, focusing on optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the triazole ring.

Scientific Research Applications

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid hydrochloride is unique due to its specific structure, which combines a triazole ring with a butanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5(2)6(7(11)12)10-4-8-3-9-10;/h3-6H,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLYKEOOXYKLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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